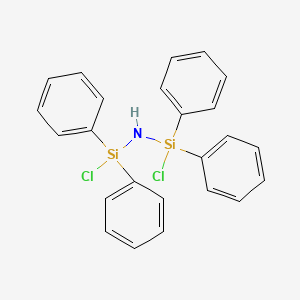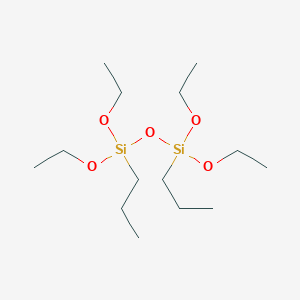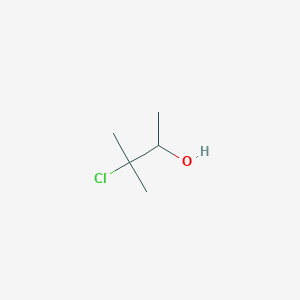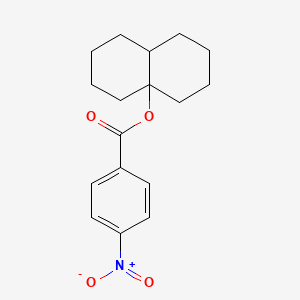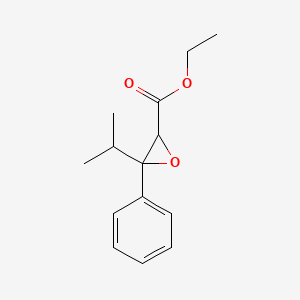
Ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate is an organic compound with the molecular formula C14H18O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes an ethyl ester group, a phenyl ring, and a propan-2-yloxirane moiety. It is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-phenyl-2-propenoate with a suitable oxidizing agent to form the oxirane ring. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize high-purity starting materials and advanced catalytic systems to ensure high yields and product purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxiranes, diols, and carboxylic acids. The specific products depend on the reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s ester group also plays a role in its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-phenyl-2-propenoate: A precursor in the synthesis of ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate.
Ethyl 3-phenyl-3-hydroxypropanoate: A reduction product of the oxirane compound.
Ethyl 3-phenyl-3-chloropropanoate: A substitution product of the oxirane compound.
Uniqueness
Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry .
Properties
CAS No. |
21297-90-5 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C14H18O3/c1-4-16-13(15)12-14(17-12,10(2)3)11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3 |
InChI Key |
WNQZJMXFTURWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(O1)(C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


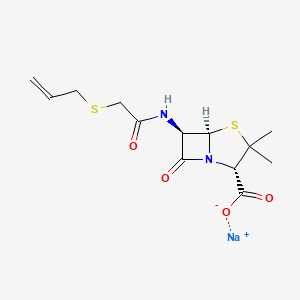
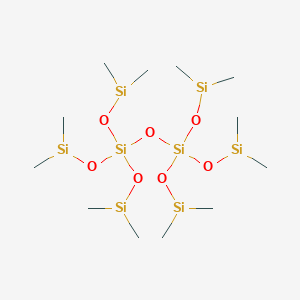

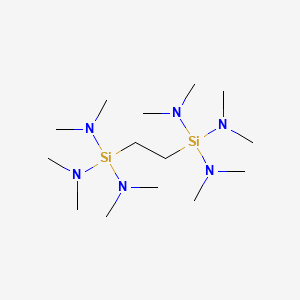
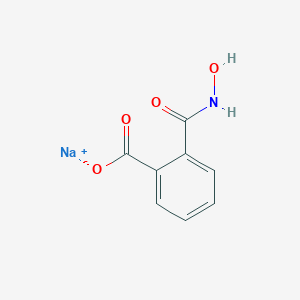
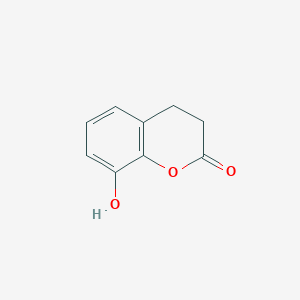
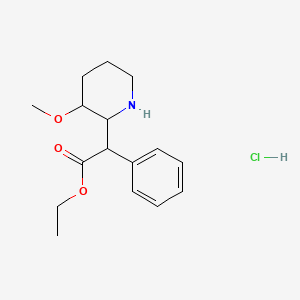

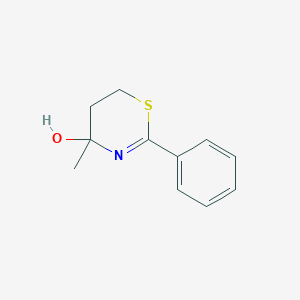
![4H-Phospholo[3,4-d][1,2]oxazole](/img/structure/B14712528.png)
